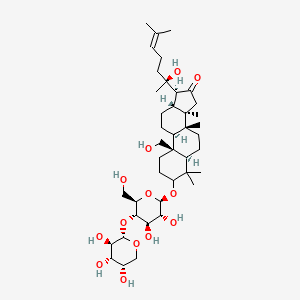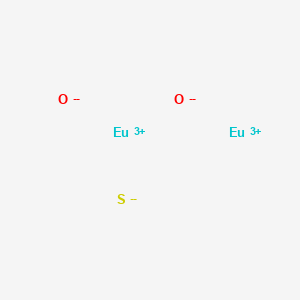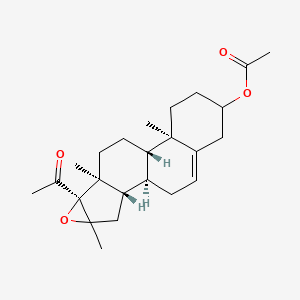
Sodium pyroantimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium pyroantimonate is an inorganic salt compound of antimony. It appears as a white powder and has low toxicity . It is produced from antimony oxide and other antimony products through alkali and hydrogen peroxide production . It is mainly used as a clarifier for black and white, color display tube glass, and more widely used in engineering thermoplastics, rubber flame retardant .
Synthesis Analysis
A technical route for preparing sodium pyroantimonate involves pressure oxidation in NaOH solution . The E-pH diagram of the Sb-H2O system shows that Sb(III) from antimony trioxide can be oxidized to Sb(V) to prepare sodium pyroantimonate under different alkaline concentrations .Molecular Structure Analysis
Sodium pyroantimonate has the molecular formula NaSb(OH)6 . Antimonate compounds, like sodium pyroantimonate, contain a metallic element, oxygen, and antimony in an oxidation state of +5 . These compounds adopt polymeric structures with M-O-Sb linkages .Physical And Chemical Properties Analysis
Sodium pyroantimonate appears as a white powder, with granular crystallization and isoaxial crystallization of two kinds . It has a melting point of 1200℃ and a boiling point of 1400℃ . It is soluble in tartaric acid, sodium sulfide solution, concentrated sulfuric acid, slightly soluble in alcohol, ammonium salt, and insoluble in acetic acid, dilute alkali, dilute inorganic acid, and cold water .Zukünftige Richtungen
With further developments in the electronics industry, sodium pyroantimonate will have even more potential applications . There is ongoing research to improve the synthesis process, such as using pressured air oxidation . The goal is to move towards more sustainable life cycles for antimony, including the recycling of end-of-life products or recovering antimony from industrial process residues .
Eigenschaften
CAS-Nummer |
12507-68-5 |
|---|---|
Produktname |
Sodium pyroantimonate |
Molekularformel |
H2Na2O7Sb2 |
Molekulargewicht |
403.509 |
IUPAC-Name |
disodium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate |
InChI |
InChI=1S/2Na.2H2O.5O.2Sb/h;;2*1H2;;;;;;;/q2*+1;;;;;;2*-1;2*+1/p-2 |
InChI-Schlüssel |
RURQIMRKMDEGBS-UHFFFAOYSA-L |
SMILES |
O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[Na+].[Na+] |
Synonyme |
Sodium pyroantimonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



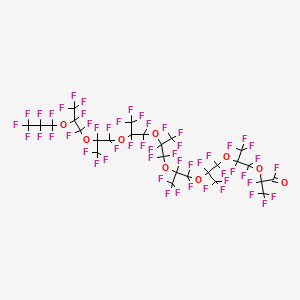
![3-(Perfluorophenyl)benzo[c]isoxazole](/img/structure/B576814.png)
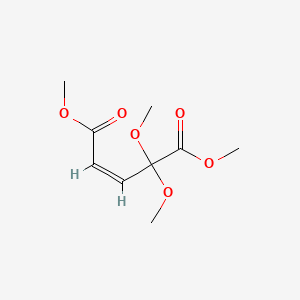
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] hydrogen sulfate](/img/structure/B576818.png)
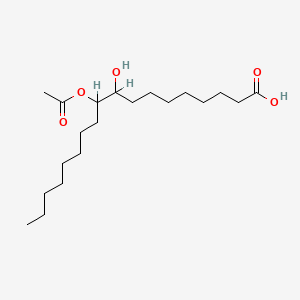
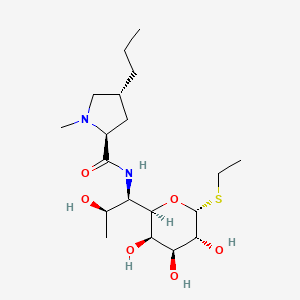
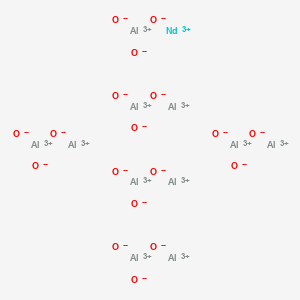
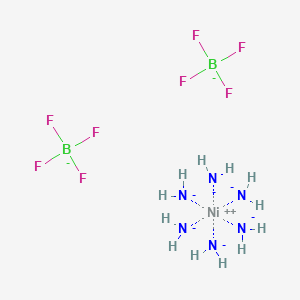
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
